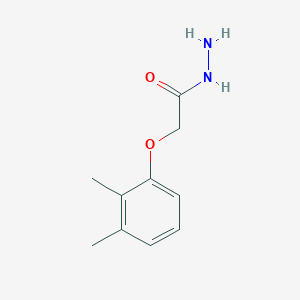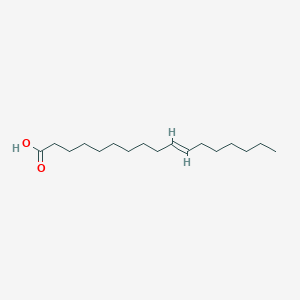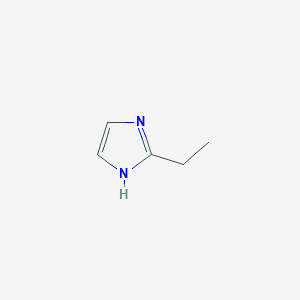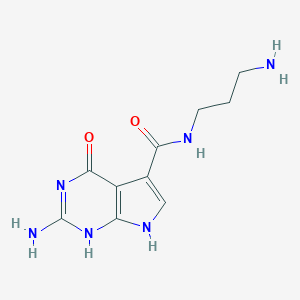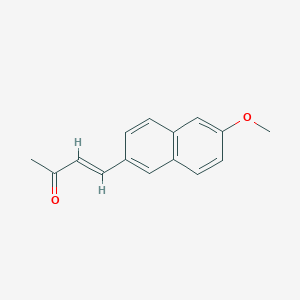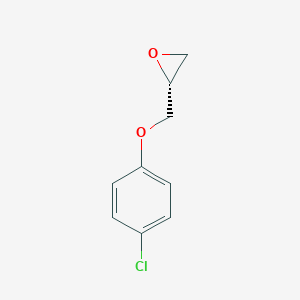
(R)-2-((4-Chlorophenoxy)methyl)oxirane
Descripción general
Descripción
(R)-2-((4-Chlorophenoxy)methyl)oxirane is a chiral epoxide compound that is not directly discussed in the provided papers. However, similar compounds such as (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane and (R)-(2,3,4,5,6-pentadeuterophenyl)oxirane have been synthesized and studied for their unique properties and applications in organic chemistry .
Synthesis Analysis
The synthesis of related chiral oxiranes typically involves enantiopure starting materials and may include steps such as Friedel-Crafts acylation, chiral reduction, and cyclization. For example, (R)-(2,3,4,5,6-pentadeuterophenyl)oxirane was synthesized from benzene-d6 through a multi-step process that included acylation, reduction, and tosylation followed by cyclization . Although the exact synthesis of (R)-2-((4-Chlorophenoxy)methyl)oxirane is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
Chiral oxiranes like the ones studied in the papers have a three-membered ring structure with an oxygen atom. This structure is highly strained, making these compounds reactive and useful as intermediates in organic synthesis. The chirality of these compounds is crucial for their application in enantioselective synthesis .
Chemical Reactions Analysis
Chiral oxiranes are known to undergo regioselective ring-opening reactions with nucleophiles. For instance, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane reacts with α-chiral primary and secondary amines to form diastereomeric products, which can be easily identified and quantified . The reactivity of (R)-2-((4-Chlorophenoxy)methyl)oxirane would likely be similar, with the potential to form various products depending on the nucleophile used.
Physical and Chemical Properties Analysis
The physical and chemical properties of chiral oxiranes are influenced by their molecular structure. The papers provided do not directly discuss the properties of (R)-2-((4-Chlorophenoxy)methyl)oxirane, but studies on similar compounds suggest that they are typically liquids at room temperature and may exhibit different phases depending on the purity and molecular weight of the compound, as seen in the study of liquid crystals of enantiomeric oxirane derivatives . Theoretical studies on oxiranes have also been conducted to understand their reactivity during catalytic hydrogenation, which could provide insights into their chemical behavior .
Aplicaciones Científicas De Investigación
Chiral Resolution Reagent
(R)-2-((4-Chlorophenoxy)methyl)oxirane's applications include its use as a chiral resolution reagent. An analogous compound, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, serves as a synthetic, enantiopure reagent for resolving α-chiral amines. It demonstrates regioselective ring-opening with amines, yielding easily identifiable and quantifiable diastereomeric products (Rodríguez-Escrich et al., 2005).
Fungicidal Activity
Compounds structurally related to (R)-2-((4-Chlorophenoxy)methyl)oxirane exhibit notable fungicidal activity. A study on substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, which are obtained through interactions with 3-(oxiranyl)pyridines, displayed significant fungicidal properties, suggesting potential applications in pharmacology and agrochemicals (Kuzenkov & Zakharychev, 2009).
Stereoselective Synthesis
(R)-2-((4-Chlorophenoxy)methyl)oxirane is useful in stereoselective synthesis. For example, (R)-(2,3,4,5,6-pentadeuterophenyl)oxirane was synthesized from benzene-d6, demonstrating the utility of oxiranes in creating specific stereochemical configurations, essential in synthesizing various pharmaceuticals (Matthews et al., 1997).
Theoretical Studies on Catalytic Hydrogenation
Theoretical studies on the catalytic hydrogenation of oxiranes, including compounds like (R)-2-((4-Chlorophenoxy)methyl)oxirane, have been conducted. These studies provide insights into the reaction mechanisms and chemical parameters of oxiranes' reactions, which are vital for developing new synthetic methods and understanding their behavior in different chemical environments (Kuevi et al., 2012).
Genetic Mutagenicity Analysis
Oxiranes, including variants of (R)-2-((4-Chlorophenoxy)methyl)oxirane, have been analyzed for their potential genetic mutagenicity. Studies on their effects on mammalian cells, specifically the formation of micronuclei and gene mutations, are crucial in assessing the safety of these compounds in medical and industrial applications (Schweikl et al., 2004).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, its potential hazards, and the precautions that should be taken when handling it.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new synthetic methods, new applications, or new derivatives of the compound.
I hope this general information is helpful. For specific information on “®-2-((4-Chlorophenoxy)methyl)oxirane”, I would recommend consulting a chemistry database or a chemistry professional. Please note that this information is based on my knowledge up until 2021, and there may be more recent information available.
Propiedades
IUPAC Name |
(2R)-2-[(4-chlorophenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLSZOOZWRMSAP-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((4-Chlorophenoxy)methyl)oxirane | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


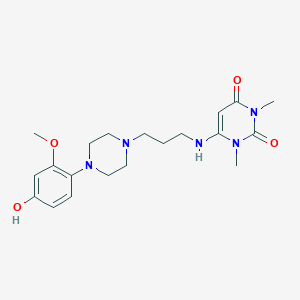

![2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3-chlorophenyl]methyl Ester](/img/structure/B144509.png)
![2,2-Dimethyl-propanoic Acid [3-Chloro-2-[[[2-[(triphenylmethyl)amino]-5-thiazolyl]carbonyl]amino]phe](/img/structure/B144512.png)
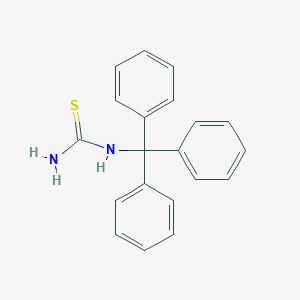
![N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B144522.png)
